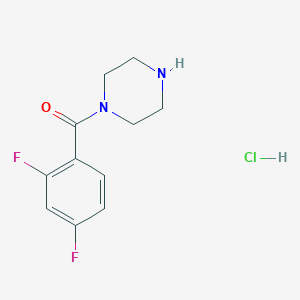

1-(2,4-Difluorobenzoyl)piperazine hydrochloride

Description

1-(2,4-Difluorobenzoyl)piperazine hydrochloride is a piperazine derivative featuring a 2,4-difluorobenzoyl substituent. Its synthesis typically involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 2,4-difluorobenzoyl chloride, yielding a white crystalline solid . Key spectroscopic data include:

- IR (KBr): 2923, 2852, 1644 cm⁻¹ (C=O stretch)

- ¹H-NMR (DMSO): δ 3.02–4.69 (piperazine CH₂), 6.79–7.44 (aromatic protons), 13.38 (NH) .

The compound’s structural uniqueness lies in its 2,4-difluorophenyl group, which influences electronic and steric properties critical for biological activity and physicochemical stability.

Properties

IUPAC Name |

(2,4-difluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKZJHFFNFROOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065586-37-9 | |

| Record name | 1-(2,4-difluorobenzoyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of 4-(2,4-difluorobenzoyl)piperazine

-

- 4-(2,4-difluorobenzoyl)piperazine hydrochloride (commercially available or prepared via acylation of piperazine)

- Solvent: Methanol (MeOH) or other C1-C4 aliphatic alcohols (e.g., ethanol, propanol)

-

- Dissolve the 4-(2,4-difluorobenzoyl)piperazine hydrochloride in the chosen alcohol solvent.

- Add hydroxylamine hydrochloride as a nucleophilic agent to facilitate acylation.

- Introduce an inorganic base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in molar ratios of approximately 1:1-2 with respect to the acyl chloride to neutralize the hydrochloride and promote cyclization.

- Maintain the reaction temperature at 40–45°C for 5–72 hours to ensure complete conversion, with optimal conditions around 40–45°C for 24–48 hours .

Step 2: Acidification and Salt Formation

After completion of the acylation, dropwise addition of concentrated hydrochloric acid is performed at low temperature (0–5°C ) to:

- Protonate the amine groups

- Facilitate crystallization of the hydrochloride salt

The mixture is then preserved at low temperature (0–5°C) for 1–3 hours to promote crystal growth.

Step 3: Isolation and Purification

- The resulting solid is filtered , washed with cold alcohol or water to remove residual inorganic salts and impurities, and then air-dried to obtain the high-purity 1-(2,4-difluorobenzoyl)piperazine hydrochloride .

Reaction Parameters and Data Table

| Parameter | Specification | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, propanol | Chosen based on solubility and environmental considerations |

| Reaction Temperature | 40–45°C | Optimal for high yield and reaction rate |

| Reaction Time | 24–48 hours | Ensures complete conversion |

| Inorganic Base | Potassium hydroxide or sodium hydroxide | Molar ratio 3–5 equivalents relative to acyl chloride |

| Molar Ratios | 1:1–2 (acyl chloride to hydroxylamine hydrochloride) | For efficient acylation and cyclization |

| Acidification | Dropwise addition of concentrated HCl | Maintains low temperature (0–5°C) |

| Purification | Filtration, washing, air-drying | Ensures high purity and yield |

| Compound | Yield (%) | Melting Point (°C) | Remarks |

|---|---|---|---|

| This compound | 73–90 | 215.5 (decomposition) | Purified via column chromatography and recrystallization |

Research Findings and Environmental Considerations

- Mild Reaction Conditions: The process operates at moderate temperatures (40–45°C), reducing energy consumption and thermal degradation risks.

- Use of Alcohol Solvents: Methanol and other C1-C4 alcohols are environmentally benign compared to chlorinated solvents.

- Inorganic Base: Potassium hydroxide replaces organic amines like triethylamine, decreasing environmental pollution and simplifying waste management.

- Reaction Efficiency: The process achieves yields up to 90%, with high purity confirmed via IR, NMR, and elemental analysis.

- Industrial Applicability: The method's simplicity and low-cost reagents make it suitable for scale-up and commercial production.

Summary of Key Research Findings

- The synthesis of This compound can be efficiently achieved through a one-pot acylation reaction using 2,4-difluorobenzoyl chloride and piperazine derivatives in alcohol solvents.

- The optimized reaction conditions involve moderate temperatures (40–45°C), inorganic bases (KOH or NaOH), and controlled acidification, leading to high yields and purity.

- The process minimizes environmental impact by avoiding organic amine hydrochloride byproducts and employing environmentally friendly solvents.

Chemical Reactions Analysis

1-(2,4-Difluorobenzoyl)piperazine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The difluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical and Physical Properties

Safety and Hazards

This compound has several hazard classifications :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P270: Do not eat, drink or smoke when using this product.

- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

- P302+P352: IF ON SKIN: Wash with plenty of soap and water.

- P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperazine ring may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 5e) lower electron density at the carbonyl, shifting IR stretches to higher frequencies (1643–1644 cm⁻¹) compared to bromo (1636 cm⁻¹) .

- Synthetic Flexibility : Analogous coupling reactions with substituted benzoyl chlorides enable systematic derivatization .

Key Observations :

- Antimicrobial Activity : Chlorophenyl derivatives (e.g., 1-(4-chlorophenyl)) exhibit superior activity against Gram+ bacteria compared to bromo or fluoro analogs, likely due to enhanced membrane penetration .

- Receptor Binding : Fluorinated analogs (e.g., 2,4-diF) may interact with σ receptors, which regulate dopamine release , while chlorophenyl derivatives (m-CPP) target serotonin receptors .

Functional Group Impact on Drug Likeliness

- Fluorine Substituents : The 2,4-difluoro group enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

- Nitro Groups : While 5e’s nitro group increases electrophilicity, it may reduce solubility and introduce toxicity risks .

- Bromo/Chloro Groups : These halogens improve lipophilicity but may lead to off-target interactions due to larger atomic radii .

Biological Activity

1-(2,4-Difluorobenzoyl)piperazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Overview

This compound is characterized by its molecular formula and is derived from piperazine. The compound features a difluorobenzoyl group that enhances its reactivity and interaction with biological targets. Its synthesis typically involves the reaction of 2,4-difluorobenzoyl chloride with piperazine in the presence of a base, followed by purification and conversion to its hydrochloride form.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The difluorobenzoyl group may inhibit enzyme activity by binding to active sites, disrupting normal function.

- Receptor Modulation : The compound could modulate receptor activity, influencing various signaling pathways within cells.

Further studies are required to elucidate the precise molecular interactions and pathways involved in its biological effects.

Antiviral Activity

Research has indicated that derivatives of piperazine, including those similar to this compound, exhibit antiviral properties. A study highlighted the effectiveness of certain piperazine derivatives against HIV-1, suggesting that modifications in the structure can lead to significant antiviral activity at nanomolar concentrations .

Antioxidant Properties

Additionally, compounds related to this compound have been investigated for their antioxidant capabilities. For instance, derivatives have shown potential in reducing oxidative stress through mechanisms involving the IL-6/Nrf2 signaling pathway . These findings indicate a promising avenue for therapeutic applications in conditions characterized by oxidative damage.

Study on Antiviral Activity

In a comparative study of piperazine derivatives against HIV-1, several compounds were synthesized and evaluated for their efficacy. Notably, some derivatives demonstrated IC50 values in the low nanomolar range, indicating strong antiviral activity. This positions them as potential candidates for further development as antiviral agents .

Evaluation of Antioxidant Activity

Another investigation focused on the antioxidant properties of piperazine derivatives. Compounds were tested for their ability to mitigate hydrogen peroxide-induced oxidative damage in cellular models. Results indicated that specific derivatives could significantly decrease reactive oxygen species (ROS) production and enhance cell survival rates .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(2,4-Difluorobenzyl)piperazine | Benzyl group instead of benzoyl | Moderate antiviral activity |

| 1-(3,5-Difluorobenzoyl)piperazine | Different fluorine substitution | Potentially enhanced receptor modulation |

| 1-(2-Fluorophenyl)piperazine | Single fluorine substitution | Limited biological activity |

This comparison highlights how structural modifications can influence the biological properties of piperazine derivatives.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(2,4-Difluorobenzoyl)piperazine hydrochloride?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoyl chlorides and piperazine derivatives. For example, 1-(2-fluorobenzyl)piperazine triazoles are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O and sodium ascorbate in a water-DCM solvent system . Similarly, piperazine derivatives are often prepared via nucleophilic substitution or condensation reactions with activating agents like EDC and HOAt . Purification methods include silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization .

Q. How is the purity and structural integrity of this compound verified in research settings?

- Methodological Answer : Analytical techniques such as 1H NMR (to confirm proton environments and substitution patterns) and IR spectroscopy (to identify functional groups like carbonyl or fluorinated aromatic rings) are standard . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used for purity assessment, with reference standards (e.g., GC46363, GC46355) providing calibration benchmarks .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particulates. Store the compound at -20°C in airtight containers to minimize degradation . Emergency protocols for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound under varying reaction conditions?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in nucleophilic substitutions .

- Catalyst Optimization : Copper catalysts (e.g., CuSO₄·5H₂O) improve cycloaddition efficiency in triazole synthesis .

- Temperature Control : Room-temperature reactions minimize side products in coupling steps, while reflux may accelerate slower reactions .

- Stoichiometric Adjustments : Excess benzoyl chloride (1.2 equiv.) ensures complete piperazine functionalization .

Q. How do researchers resolve contradictions in reported pharmacological activities of piperazine derivatives like this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., receptor subtype selectivity in dopamine D₂ vs. serotonin receptors). Cross-validation strategies include:

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to clarify target specificity .

- Dose-Response Studies : EC₅₀/IC₅₀ comparisons across cell lines (e.g., HEK-293 vs. CHO) identify off-target effects .

- Metabolic Stability Assays : Liver microsome studies assess whether metabolite interference explains divergent in vivo/in vitro results .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor interactions over time using software like GROMACS .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., fluorine position) with activity trends .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values to compare binding energies of fluorinated vs. non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.